h-Val-allyl ester p-tosylate h-Val-allyl ester p-tosylate
Brand Name: Vulcanchem
CAS No.: 88224-02-6
VCID: VC21541386
InChI: InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol

h-Val-allyl ester p-tosylate

CAS No.: 88224-02-6

Cat. No.: VC21541386

Molecular Formula: C15H23NO5S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

h-Val-allyl ester p-tosylate - 88224-02-6

CAS No. 88224-02-6
Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
IUPAC Name 4-methylbenzenesulfonate;[(2S)-3-methyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium
Standard InChI InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Standard InChI Key HSIRKDASFUCGOZ-FJXQXJEOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC=C)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]

Chemical Structure and Properties

Molecular Structure and Composition

h-Val-allyl ester p-tosylate, also known by its CAS number 88224-02-6, consists of two component parts: (S)-Allyl 2-amino-3-methylbutanoate (the protected valine) and p-toluenesulfonic acid, which forms a salt with the amino group of the valine moiety. The compound has a molecular formula of C₁₅H₂₃NO₅S and a molecular weight of 329.4 g/mol . The chemical structure features the characteristic branched side chain of valine, with the carboxyl group protected by an allyl group, while the amino group exists as a salt with p-toluenesulfonic acid.

The IUPAC name of this compound is 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate, reflecting its composition as a salt between the protected amino acid and the sulfonic acid . The compound contains one defined stereocenter at the alpha carbon of the valine residue, which is in the S configuration, corresponding to the natural L-form of valine.

Physical and Chemical Properties

h-Val-allyl ester p-tosylate presents as a white powder with distinctive physicochemical properties that make it suitable for its applications in peptide chemistry. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight329.4 g/mol
Physical AppearanceWhite powder
Melting Point117-120°C
Optical Activity[α]20/D +5.5±1°, c = 1% in methanol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Topological Polar Surface Area115 Ų
Recommended Storage Temperature2-8°C
Complexity349

The compound exhibits moderate solubility in polar organic solvents such as methanol, while its solubility in water is limited. The presence of the tosylate counterion enhances the crystallinity of the compound, contributing to its stability during storage and handling in laboratory settings.

Structural Identifiers and Nomenclature

Various chemical identifiers are used to unambiguously specify h-Val-allyl ester p-tosylate in chemical databases and literature. These identifiers are essential for accurate retrieval of information and ensuring chemical specificity in research and industry applications.

The compound is registered with several synonyms and identifiers:

  • CAS Registry Number: 88224-02-6

  • PubChem CID: 71311559

  • InChI: InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1

  • InChIKey: HSIRKDASFUCGOZ-FJXQXJEOSA-N

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C@@HN

Common synonyms include:

  • L-Valine allyl ester p-toluenesulfonate salt

  • H-Val-OAl.TosOH

  • (S)-Allyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate

Synthesis and Preparation

Synthetic Routes

The synthesis of h-Val-allyl ester p-tosylate typically follows established protocols for amino acid protection. The primary synthetic route involves the esterification of L-valine with allyl alcohol under acidic conditions, followed by salt formation with p-toluenesulfonic acid. This two-step process yields the desired compound with high stereochemical purity.

The general synthetic pathway can be described as follows:

  • Esterification: L-valine reacts with allyl alcohol in the presence of an acid catalyst (typically thionyl chloride or hydrogen chloride) to form the allyl ester.

  • Salt formation: The resulting amino ester is treated with p-toluenesulfonic acid in an appropriate solvent (often diethyl ether or acetone), leading to precipitation of the tosylate salt.

This synthetic approach ensures the preservation of the stereochemical integrity at the alpha carbon of valine, which is crucial for the compound's applications in peptide synthesis where stereochemical purity is essential.

Quality Control and Characterization

Quality control of h-Val-allyl ester p-tosylate typically involves a combination of analytical techniques to ensure purity and structural integrity. High-performance liquid chromatography (HPLC) is commonly employed to assess chemical purity, while optical rotation measurements confirm the stereochemical integrity of the compound. The expected optical rotation value of [α]20/D +5.5±1° (c = 1% in methanol) serves as a quality indicator .

Additional characterization methods may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Elemental analysis for composition validation

  • Infrared spectroscopy for functional group identification

Applications in Peptide Synthesis

Integration in Solid-Phase Peptide Synthesis

Structure-Activity Relationships

Comparison with Other Protected Valine Derivatives

h-Val-allyl ester p-tosylate represents one of several protected forms of valine used in peptide chemistry. The allyl ester protection strategy offers distinct advantages and limitations compared to other common protecting groups such as methyl, benzyl, or tert-butyl esters.

Table 2 compares h-Val-allyl ester p-tosylate with other protected valine derivatives:

Protected Valine FormAdvantagesLimitationsDeprotection Conditions
h-Val-allyl ester p-tosylateOrthogonal to Boc/Fmoc chemistry; Mild deprotectionSensitivity to certain nucleophilesPd(0) or Rh(I) catalysts, mild conditions
h-Val-methyl esterInexpensive; Easy to prepareHarsh deprotection conditionsStrong base (saponification)
h-Val-benzyl esterStable to acid/base; UV detectableCan undergo transesterificationHydrogenolysis (H₂, Pd/C)
h-Val-tert-butyl esterHighly acid-labile; Orthogonal to FmocBulky; Can affect coupling efficiencyModerately strong acids (TFA)

Structural Effects on Reactivity

The structural features of h-Val-allyl ester p-tosylate directly influence its reactivity in peptide synthesis and other chemical transformations. Key structure-reactivity relationships include:

  • The branched side chain of valine introduces steric hindrance around the alpha carbon, which can affect coupling efficiency during peptide bond formation.

  • The allyl ester group provides a balance between stability and reactivity, making it resistant to many reaction conditions while remaining selectively cleavable.

  • The tosylate counterion enhances crystallinity but can affect solubility in certain solvents, potentially influencing reaction kinetics.

Understanding these structure-activity relationships is crucial for optimizing reaction conditions and designing effective synthetic strategies involving h-Val-allyl ester p-tosylate.

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